molecular formula C12H16O5 B1253680 Bacillariolide III

Bacillariolide III

Cat. No. B1253680
M. Wt: 240.25 g/mol
InChI Key: MBJGXBXSSPCMDR-DZQDNCPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillariolide III is a natural product found in Pseudo-nitzschia multiseries with data available.

Scientific Research Applications

Asymmetric Total Synthesis

Bacillariolide III, a marine oxylipin, has been successfully synthesized asymmetrically. The synthesis process is notable for its high stereoselective construction of the vinyl-substituted bicyclic lactone. This involves an intramolecular Pd(0)-catalyzed allylic alkylation and the conversion to the hydroxy bicyclic lactone skeleton of bacillariolide III. This synthesis route is significant in the field of organic chemistry and marine natural products (Seo et al., 2004).

Synthesis from (R)-malic Acid

Another notable research direction is the synthesis of marine oxylipin bacillariolides I-III from (R)-malic acid. This process utilizes a diastereoselective one-pot formation of the chiral cyclopentane derivative, highlighting the versatility of (R)-malic acid as a starting material for complex molecular constructions (Miyaoka, Tamura, & Yamada, 2000).

Stereodivergent Synthesis Approach

Research also focuses on the asymmetric synthesis of bacillariolides using a stereodivergent approach. This includes the ring-closing metathesis of diastereomerically related dienes derived from R-(+)-glyceraldehyde. Such methods are crucial for developing versatile synthetic pathways for complex natural products (Ghosh, Sinha, & Drew, 2006).

properties

Product Name

Bacillariolide III

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

(E)-5-[(1S,3aS,6R,6aS)-6-hydroxy-3-oxo-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1-yl]pent-4-enoic acid

InChI

InChI=1S/C12H16O5/c13-8-6-5-7-11(8)9(17-12(7)16)3-1-2-4-10(14)15/h1,3,7-9,11,13H,2,4-6H2,(H,14,15)/b3-1+/t7-,8+,9-,11-/m0/s1

InChI Key

MBJGXBXSSPCMDR-DZQDNCPLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C(=O)O[C@H]2/C=C/CCC(=O)O)O

Canonical SMILES

C1CC(C2C1C(=O)OC2C=CCCC(=O)O)O

synonyms

bacillariolide III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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